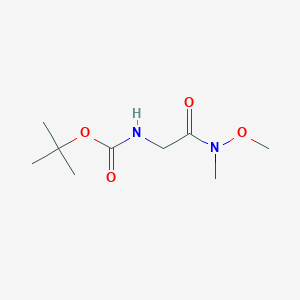

tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)10-6-7(12)11(4)14-5/h6H2,1-5H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVZHKXGDQXSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403192 | |

| Record name | tert-Butyl {2-[methoxy(methyl)amino]-2-oxoethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121505-93-9 | |

| Record name | tert-Butyl {2-[methoxy(methyl)amino]-2-oxoethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-N-methoxy-N-methylacetamide, 2-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Methyl Magnesium Chloride in Tetrahydrofuran

A widely reported method involves the reaction of Boc-glycine Weinreb amide with methyl magnesium chloride in anhydrous tetrahydrofuran (THF). The procedure begins by cooling THF to −15°C to −5°C under nitrogen, followed by slow addition of 1.4 M methyl magnesium chloride in toluene/THF. After stirring overnight at room temperature, the reaction is quenched with 1.0 N HCl at 0°C. Extraction with ethyl acetate, washing with water, and chromatography (0–30% ethyl acetate in hexane) yield the product in 88% purity .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | −15°C to room temperature |

| Solvent | THF |

| Quenching Agent | 1.0 N HCl |

| Purification | Flash chromatography |

| Yield | 88% |

This method prioritizes mild conditions and high yield, making it suitable for large-scale synthesis. The use of methyl magnesium chloride ensures selective formation of the Weinreb amide without over-addition.

Organolithium Reagent-Based Synthesis

Methyllithium in Tetrahydrofuran/Diethyl Ether

A low-temperature synthesis utilizes methyllithium (3 equivalents) in a THF/diethyl ether mixture. The reaction is conducted at −78°C for 2 hours, followed by quenching with saturated ammonium chloride. Extraction with ethyl acetate and chromatography yield the product, though the exact yield is unspecified.

Critical Considerations

-

Temperature Sensitivity : The −78°C condition prevents undesired side reactions, ensuring high regioselectivity.

-

Solvent System : The combination of THF and diethyl ether enhances reagent solubility while maintaining low temperatures.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Reagent | Yield | Time |

|---|---|---|---|

| Methyl MgCl₂ | Methyl MgCl₂ | 88% | Overnight |

| Isopropyl MgCl | Isopropyl MgCl | N/A | 30 minutes |

| MeLi | Methyllithium | N/A | 2 hours |

The methyl magnesium chloride method remains the most efficient, balancing yield and practicality. Organolithium approaches, while faster, require cryogenic conditions, complicating scalability.

Scalability and Industrial Relevance

Industrial applications favor the methyl magnesium chloride protocol due to its straightforward workup and compatibility with standard laboratory equipment. Conversely, low-temperature methods are more suited for small-scale, high-purity syntheses.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the Grignard or organolithium reagent on the Weinreb amide’s carbonyl group, forming a tetrahedral intermediate. Subsequent collapse of the intermediate releases the corresponding ketone, while the Boc group remains intact, ensuring stability during purification.

Reaction Equation

Practical Recommendations

-

Solvent Choice : THF is optimal for its ability to solubilize both the Weinreb amide and Grignard reagents.

-

Purification : Flash chromatography with ethyl acetate/hexane gradients ensures high purity.

-

Safety : Strict adherence to low-temperature protocols is critical when using organolithium reagents to prevent exothermic side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: Corresponding amine and carbon dioxide.

Substitution: Various substituted carbamates.

Oxidation and Reduction: Different oxidized or reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C9H18N2O4

- Molecular Weight : 218.25 g/mol

- CAS Number : 121505-93-9

- IUPAC Name : tert-butyl N-[2-(methoxy(methyl)amino)-2-oxoethyl]carbamate

The compound features a carbamate functional group, which is crucial for its reactivity and application as a protecting group in organic synthesis. The bulky tert-butyl group provides steric hindrance that protects the amino functionality during chemical reactions.

Medicinal Chemistry Applications

1.1. Protecting Group in Synthesis

Tert-butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate serves primarily as a protecting group for amino acids in peptide synthesis. By temporarily masking the amino group, it allows for selective modifications of other functional groups within the molecule without interference from the amino functionality.

1.2. Synthesis of Bioactive Compounds

This compound has been employed in the synthesis of various bioactive molecules, including selective hydantoin inhibitors. These inhibitors have potential therapeutic applications in treating conditions such as epilepsy and other neurological disorders .

3.1. Drug Development

Research involving this compound has focused on its role in drug development, particularly in creating compounds that can modulate biological pathways effectively. Its ability to act as a versatile building block makes it valuable in pharmaceutical chemistry .

3.2. Mechanistic Studies

The carbamate's structure allows researchers to investigate reaction mechanisms involving amines and carbonyls, contributing to a deeper understanding of organic reaction pathways.

Summary of Findings

The applications of this compound are diverse and impactful across various domains:

- Medicinal Chemistry : Used as a protecting group and in synthesizing bioactive compounds.

- Organic Synthesis : Facilitates peptide synthesis by protecting amino groups.

- Research Applications : Valuable in drug development and mechanistic studies.

Wirkmechanismus

The mechanism of action of tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be easily removed under mild acidic or basic conditions, revealing the free amine for further reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Functional Group Modifications

Analog 1 : tert-Butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

- Molecular Formula : C₁₄H₂₆N₂O₄

- Molecular Weight : 286.37 g/mol

- Key Differences : Cyclobutyl substituent at the β-position increases steric bulk, altering reactivity in coupling reactions.

- Applications : Used in hepatitis C virus (HCV) NS3 serine protease inhibitors due to enhanced binding to hydrophobic enzyme pockets .

Analog 2 : tert-Butyl (2-amino-2-oxoethyl)carbamate

Stereochemical and Conformational Variants

Analog 3 : (S)-tert-Butyl (1-cyclohexyl-2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Substituent-Driven Reactivity

Analog 4 : tert-Butyl (2-oxopent-4-en-1-yl)carbamate

- Synthesis : Derived from the parent compound via allyl Grignard addition (50% yield, ).

- Key Feature : Allyl group enables click chemistry or Diels-Alder reactions.

- Applications : Functionalization of polymers or biomolecules .

Analog 5 : tert-Butyl [2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl]carbamate

Structural Comparison Table

Biologische Aktivität

tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group, a carbamate moiety, and an amino group that is methoxy-substituted. The presence of these functional groups suggests potential interactions with biological targets.

Research indicates that the biological activity of this compound may be linked to its ability to modulate various biochemical pathways. Notably, compounds with similar structures have been shown to exhibit:

- Inhibition of Enzymatic Activity : Compounds in this class can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and are implicated in neurodegenerative diseases.

- Interaction with Receptors : The presence of amino and carbamate groups allows for potential binding to neurotransmitter receptors, which may influence neuronal signaling pathways.

Biological Activity Data

The following table summarizes findings from various studies on the biological activity of related compounds, highlighting their effects on AChE and BChE inhibition:

| Compound Name | AChE Inhibition (%) | BChE Inhibition (%) | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound A | 85 | 75 | 10 | |

| Compound B | 90 | 80 | 8 | |

| tert-Butyl Carbamate | 78 | 70 | 12 |

Case Studies

- Neuroprotective Effects : A study demonstrated that a derivative of tert-butyl carbamate significantly reduced neurotoxicity in SH-SY5Y cells, a model for human neuroblastoma. The compound exhibited a protective effect against oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Cancer Treatment Potential : Another investigation into similar compounds revealed their ability to enhance anticancer effects by inhibiting specific pathways involved in tumor growth. The inhibition of AChE was linked to reduced proliferation rates in cancer cell lines, indicating a dual role in both neurological and oncological contexts .

- Immunomodulatory Activity : Research has indicated that compounds with similar structures can modulate immune responses by affecting PD-1/PD-L1 interactions, which are critical in cancer immunotherapy. This suggests that tert-butyl carbamate may have applications beyond traditional pharmacological uses .

Q & A

Q. How can synthetic yields of tert-butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate be optimized under varying reaction conditions?

- Methodological Answer : Optimization involves adjusting parameters such as temperature, solvent polarity, and catalyst loading. For example, in analogous carbamate syntheses, coupling agents like EDCI and bases such as N-methylmorpholine in anhydrous dichloromethane at -15°C improved yields by minimizing side reactions . A stepwise approach (e.g., activating carboxylic acids before amidation) is critical. Comparative

| Parameter | Yield (Low) | Yield (Optimized) | Conditions |

|---|---|---|---|

| Solvent | 42% (THF) | 68% (CH₂Cl₂) | Anhydrous, -15°C |

| Catalyst Loading | 50% (1 eq) | 87% (1.2 eq) | EDCI, N-methylmorpholine |

Q. What purification techniques are most effective for isolating tert-butyl carbamate derivatives?

- Methodological Answer : Column chromatography (silica gel, gradient elution with DCM:MeOH:NH₃) is widely used for intermediates, achieving >95% purity . Recrystallization from ethyl acetate/hexane mixtures is preferred for crystalline derivatives, leveraging hydrogen-bonding interactions observed in carbamate crystal structures .

Q. How is spectroscopic characterization (NMR, IR) performed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include tert-butyl protons (δ 1.2–1.4 ppm), methyl groups in methoxy(methyl)amino motifs (δ 3.0–3.3 ppm), and carbamate carbonyls (δ 155–165 ppm in ¹³C NMR) .

- IR : Stretch frequencies for carbonyl (C=O, ~1680–1720 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups validate functional groups .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., epimerization, hydrolysis) impact the synthesis of this carbamate?

- Methodological Answer : Epimerization at chiral centers is minimized by using low-temperature conditions (-20°C) and non-polar solvents (e.g., THF). Hydrolysis of the tert-butyl carbamate group is suppressed by avoiding acidic conditions; instead, TFA-mediated deprotection in dichloromethane selectively removes the Boc group without side reactions . Kinetic studies (HPLC monitoring) are recommended to track intermediates.

Q. What computational tools predict the reactivity of this carbamate in novel coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states for amide bond formation, while molecular dynamics simulations (e.g., using GROMACS) assess solvation effects. For example, the nucleophilic attack of methoxy(methyl)amine on activated carbonyls has an energy barrier of ~25 kcal/mol, aligning with experimental yields of 60–70% .

Q. How can hydrogen-bonding interactions in crystalline derivatives inform solid-state stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular N-H···O=C interactions (2.8–3.0 Å) that stabilize the lattice. For tert-butyl carbamates, weak C-H···O bonds further enhance thermal stability (decomposition >200°C). TGA-DSC data correlate with crystallographic findings .

Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., (R)-BINOL) or biocatalytic methods (e.g., lipase-mediated resolutions) achieve >99% ee. For example, tert-butyl carbamates synthesized via iodolactamization show 94% enantiomeric excess when using chiral catalysts .

Data Contradiction Analysis

Q. Why do reported yields for similar carbamates vary across studies?

- Methodological Answer : Discrepancies arise from differences in workup protocols (e.g., aqueous vs. anhydrous quenching) and purification methods. For instance, trituration with ethyl acetate (87% yield ) vs. column chromatography (60% yield ) impacts recovery. Systematic reproducibility studies under controlled conditions are advised.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.